molecular formula C16H15Cl2N3O3 B14931147 N-(2,3-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carboxamide

N-(2,3-dichlorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carboxamide

Cat. No.: B14931147
M. Wt: 368.2 g/mol
InChI Key: QRGUXMVCUYSFDF-UHFFFAOYSA-N
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Description

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE is a chemical compound with a complex structure that includes dichlorophenyl, furoyl, and piperazinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazinecarboxamide to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DICHLOROPHENYL)-4-(2-FUROYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15Cl2N3O3

Molecular Weight

368.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-3-1-4-12(14(11)18)19-16(23)21-8-6-20(7-9-21)15(22)13-5-2-10-24-13/h1-5,10H,6-9H2,(H,19,23)

InChI Key

QRGUXMVCUYSFDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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